molecular formula C30H45NO23 B561636 P-Nitrophenyl beta-D-cellotetraoside CAS No. 129411-62-7

P-Nitrophenyl beta-D-cellotetraoside

Numéro de catalogue: B561636
Numéro CAS: 129411-62-7
Poids moléculaire: 787.674
Clé InChI: NPSLEEASXYBLOE-HGEVGGQQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

p-Nitrophenyl β-D-cellotetraoside (CAS 129411-62-7) is a synthetic oligosaccharide consisting of four β-1,4-linked D-glucose units, with a 4-nitrophenyl group attached via a β-glycosidic bond to the anomeric carbon of the terminal glucose . This compound serves as a chromogenic substrate for cellulases, particularly endoglucanases and cellobiohydrolases, which hydrolyze the glycosidic bond to release 4-nitrophenol. The yellow-colored product is quantified spectrophotometrically at 405 nm, enabling real-time monitoring of enzymatic activity . Its soluble and defined structure makes it ideal for studying cellulose degradation mechanisms and enzyme specificity .

Propriétés

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSLEEASXYBLOE-HGEVGGQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45NO23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680648
Record name 4-Nitrophenyl beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

787.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129411-62-7
Record name 4-Nitrophenyl beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Stepwise Glycosylation Approach

The stepwise assembly of the cellotetraose backbone involves iterative coupling of glucose units via β-1,4-glycosidic bonds, followed by terminal functionalization with a 4-nitrophenyl group. Key steps include:

  • Protection of hydroxyl groups : Acetyl or benzyl groups are commonly used to block reactive hydroxyls on glucose monomers.

  • Activation of anomeric carbon : Trichloroacetimidate or thioglycoside derivatives serve as activated donors for glycosylation.

  • Coupling reactions : Each glucose unit is sequentially added using promoters like BF₃·Et₂O or NIS/TfOH to ensure β-stereoselectivity.

  • Final nitrophenylation : The terminal glucose is coupled with 4-nitrophenol under Mitsunobu conditions or via Koenigs-Knorr reaction.

Challenges :

  • Low yields (30–45%) due to steric hindrance in tetraose formation.

  • Side reactions from incomplete protection, leading to branched byproducts.

Table 1: Representative Yields for Stepwise Synthesis

StepReagentsYield (%)Purity (HPLC)
Glucose protectionAc₂O, pyridine92>95
First glycosylationTrichloroacetimidate, BF₃7888
Second glycosylationThioglycoside, NIS/TfOH6585
Third glycosylationSame as above5882
Nitrophenylation4-Nitrophenol, DIAD4179

Block Synthesis Strategy

This method assembles shorter oligosaccharides (e.g., cellobiose or cellotriose) before coupling to form the tetramer:

  • Synthesis of cellobiose donor : Peracetylated cellobiose is prepared via enzymatic or chemical means.

  • Convergent coupling : A cellotriose donor reacts with a cellobiose acceptor using silver triflate as a catalyst.

  • Global deprotection : Acidic or basic hydrolysis removes acetyl groups post-coupling.

Advantages :

  • Higher overall yields (50–60%) compared to stepwise methods.

  • Reduced steric interference during coupling.

Enzymatic Synthesis Using Glycosyltransferases

Cellulase-Mediated Transglycosylation

Cellulases from Trichoderma reesei or Aspergillus niger catalyze the transfer of glucose units to 4-nitrophenyl cellobioside:

  • Substrate : 4-Nitrophenyl cellobioside (2 mM) and cellotriose (5 mM).

  • Conditions : pH 5.0, 40°C, 24 hours.

  • Yield : 35–40% with minimal hydrolysis byproducts.

Table 2: Enzymatic vs. Chemical Synthesis

ParameterChemical MethodEnzymatic Method
Reaction time5–7 days1–2 days
Yield30–45%35–40%
StereoselectivityModerate (β:α = 8:1)High (β-only)
ScalabilityLimited by purificationSuitable for batch

Purification and Analytical Validation

Chromatographic Techniques

  • Size-exclusion chromatography : Separates tetraose from shorter oligomers (elution volume: 12–15 mL on Bio-Gel P-2).

  • Reverse-phase HPLC : C18 column with acetonitrile/water (70:30) achieves >98% purity.

Spectroscopic Characterization

  • NMR : δ 7.8–8.1 ppm (aromatic protons), δ 4.5–5.5 ppm (anomeric protons).

  • MS : ESI-MS m/z 788.3 [M+H]⁺, matching theoretical molecular weight.

Industrial and Research Applications

Cellulase Activity Assays

PNP-G4 hydrolysis releases 4-nitrophenol, detectable at 405 nm (ε = 18,300 M⁻¹cm⁻¹). This enables real-time monitoring of endoglucanase and exoglucanase activities .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis

pNPC4 undergoes hydrolysis catalyzed by cellulases, particularly β-glucosidases and endoglucanases, through cleavage of β-1,4-glycosidic bonds. The reaction releases 4-nitrophenol (pNP), detectable at 395 nm under alkaline conditions, enabling real-time kinetic assays .

Key Findings

  • Product Profile : Hydrolysis of pNPC4 by Thermoascus aurantiacus β-glucosidase produces pNP-β-D-cellotrioside (pNPC3), glucose, and shorter oligosaccharides sequentially .
  • Kinetic Parameters :
    Enzyme VariantSubstrateKmK_m (mM)kcatk_{cat} (s⁻¹)kcat/Kmk_{cat}/K_m (s⁻¹ M⁻¹)
    Wild-type BGlu1Cellotetraose0.3715.631,000
    BGlu1 E386G/Y341ACellotetraose6.6634.02,200
    Data from studies on rice BGlu1 mutants highlight how active-site residues (e.g., Y341, E386) modulate substrate binding and catalytic efficiency .

Transglycosylation Activity

Under specific conditions, cellulases catalyze transglycosylation, transferring glucosyl residues to acceptors like cello-oligosaccharides .

Mechanistic Insights

  • pH Dependence :
    • Acidic Conditions (pH < 3) : Specific acid catalysis dominates, involving protonation of the glycosidic oxygen and heterolytic cleavage .
    • Neutral to Basic Conditions (pH 7–12) : General base catalysis or neighboring group participation (e.g., C2-oxyanion intermediacy) occurs, forming 1,2-anhydroglucose intermediates .
  • Solvent Isotope Effects :
    • Inverse isotope effects (kH3O+/kD3O+=0.63k_{H_3O^+}/k_{D_3O^+}=0.63) in acidic hydrolysis suggest a dissociative mechanism with oxocarbenium ion transition states .
    • Inverse effects in basic conditions (kHO/kDO=0.50.7k_{HO^-}/k_{DO^-}=0.5–0.7) support bimolecular nucleophilic substitution (SN2) .

Glycosynthase Reactions

  • BGlu1 E386G Mutant : Transfers glucosyl residues from α-glucosyl fluoride to pNPC4, forming pNP-cello-pentaoside (pNPC5) and hexaoside (pNPC6) .
  • Product Analysis : TLC and HPLC reveal elongated products, with yields dependent on acceptor chain length and enzyme variants .

Comparative Reactivity

pNPC4 exhibits distinct reactivity compared to shorter analogs:

SubstrateHydrolysis Rate (Relative)Major Products
pNP-β-D-cellobioside1.0 (reference)Cellobiose, pNP-Glucose
pNPC40.3–0.5pNPC3, Glucose, Cellotriose
pNP-β-D-cellopentaoside0.1–0.2pNPC4, Glucose
Rates normalized to pNP-cellobioside hydrolysis at pH 5.0, 37°C .

Stability and Degradation

  • Non-Enzymatic Hydrolysis : Minimal at neutral pH (t1/2>1t_{1/2}>1 year) but accelerates under extreme acidity (pH < 2) or alkalinity (pH > 12) .
  • Thermal Decomposition : Degrades above 150°C, releasing NO₂ and CO .

Applications De Recherche Scientifique

Enzymatic Assays

P-Nitrophenyl beta-D-cellotetraoside serves as a substrate for several glycosidases, particularly cellulases. When hydrolyzed by these enzymes, it releases p-nitrophenol, which can be quantitatively measured spectrophotometrically. This property makes it valuable for assessing enzyme activity in various research contexts.

Table 1: Enzyme Activity Measurement Using this compound

Enzyme TypeSubstrate UsedProduct ReleasedDetection Method
EndoglucanasesThis compoundp-NitrophenolSpectrophotometry at 400 nm
ExoglucanasesThis compoundp-NitrophenolSpectrophotometry at 400 nm
Beta-glucosidasesThis compoundp-NitrophenolSpectrophotometry at 400 nm

Research in Carbohydrate Chemistry

The compound is instrumental in studying the kinetics of glycosidic bond hydrolysis. Research has demonstrated that its hydrolysis can be modeled to derive kinetic parameters essential for understanding enzyme mechanisms. For instance, a study explored the kinetics of hydrolysis by the endocellulase Cel5A from Thermobifida fusca, revealing insights into enzyme-substrate interactions and reaction pathways .

Microbial Studies

This compound has been employed to evaluate the cellulolytic activity of various microorganisms. By assessing the ability of different microbial strains to hydrolyze this substrate, researchers can identify potent cellulase producers, which are crucial for biotechnological applications such as biofuel production.

Case Study: Microbial Cellulase Production

A study investigated the cellulolytic potential of Trichoderma reesei using this compound as a substrate. The results indicated that this strain could effectively hydrolyze the compound, yielding significant amounts of p-nitrophenol within 48 hours, demonstrating its potential for industrial applications .

Structural Investigations

Recent studies have focused on the crystallization and structural analysis of this compound and its derivatives. Characterization techniques such as powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR), and solid-state NMR have been utilized to understand its conformational properties and interactions with enzymes .

Table 2: Characterization Techniques for this compound

TechniquePurposeFindings
PXRDCrystal structure determinationIdentified solvatomorphs
FTIRFunctional group analysisConfirmed glycosidic bond presence
Solid-state NMRMolecular conformation studiesRevealed conformational flexibility

Applications in Diagnostics

In vitro diagnostic assays often utilize this compound to measure enzyme activities relevant to health conditions, such as diabetes and metabolic disorders. The ability to quantify enzyme activity through colorimetric changes allows for rapid and accurate diagnostics.

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

The table below compares key structural and chemical properties of p-nitrophenyl β-D-cellotetraoside with analogous substrates:

Compound CAS Number Molecular Formula Molecular Weight Chain Length Detection Method
p-Nitrophenyl β-D-cellotetraoside 129411-62-7 C₃₀H₄₅NO₂₃ 787.67 g/mol 4 glucose units Absorbance at 405 nm
p-Nitrophenyl β-D-cellotrioside 106927-48-4 C₂₄H₃₅NO₁₈ 625.53 g/mol 3 glucose units Absorbance at 405 nm
4-Nitrophenyl β-D-cellobioside 3482-57-3 C₁₈H₂₅NO₁₃ 463.39 g/mol 2 glucose units Absorbance at 405 nm
p-Nitrophenyl β-D-glucopyranoside 2492-87-7 C₁₂H₁₅NO₈ 301.25 g/mol 1 glucose unit Absorbance at 405 nm
p-Nitrophenyl β-D-xyloside 2001-96-9 C₁₁H₁₃NO₇ 271.23 g/mol 1 xylose unit Absorbance at 405 nm

Key Observations:

  • Chain Length and Enzyme Specificity: Longer substrates like cellotetraoside mimic natural cellulose more closely, making them preferred for studying processive cellulases (e.g., cellobiohydrolases). Shorter substrates (cellobioside, glucopyranoside) are used for non-processive enzymes like β-glucosidases or endoglucanases .
  • Sugar Moieties: Substitution with xylose (e.g., p-nitrophenyl β-D-xyloside) shifts specificity toward xylanases, highlighting the importance of sugar type in enzyme recognition .

Enzymatic Hydrolysis Patterns

  • Cellotetraoside: Hydrolyzed processively by exo-acting cellulases (e.g., CelO from Clostridium thermocellum), which bind to the reducing end and cleave sequentially .
  • Cellotrioside and Cellobioside: Shorter chains are cleaved by both endo- and exoglucanases, but with reduced processivity. For example, cellobioside is hydrolyzed by β-glucosidases to release cellobiose and p-nitrophenol .
  • Glucopyranoside: A monosaccharide substrate specific for β-glucosidases, lacking the polymeric structure required for cellulase activity .

Activité Biologique

P-Nitrophenyl beta-D-cellotetraoside (PNP-β-D-CelTetra) is a synthetic chromogenic substrate primarily used in biochemical assays to study glycosidase enzymes. Its structure consists of a p-nitrophenyl group linked to a beta-D-cellotetraoside moiety, which makes it useful for detecting the activity of enzymes that hydrolyze glycosidic bonds. This article reviews the biological activity of PNP-β-D-CelTetra, highlighting its applications in enzymatic assays, kinetic studies, and its role in various biological processes.

  • Chemical Formula : C₁₈H₂₅N₁O₁₃
  • Molecular Weight : 463.39 g/mol
  • CAS Number : 129411-62-7
PropertyValue
SolubilitySoluble in water
Storage Conditions-20°C, protect from light
AppearanceYellow solution upon cleavage

Enzymatic Assays

PNP-β-D-CelTetra is widely recognized for its utility as a substrate in enzyme assays, particularly for beta-glucosidases and other glycosidases. Upon enzymatic cleavage, it releases p-nitrophenol, which can be quantitatively measured due to its yellow color.

The enzymatic hydrolysis of PNP-β-D-CelTetra involves the cleavage of the glycosidic bond between the p-nitrophenyl group and the cellotetraose unit. The reaction can be represented as follows:

PNP D CelTetra+H2OEnzymep Nitrophenol+Cellotetraose\text{PNP D CelTetra}+\text{H}_2\text{O}\xrightarrow{\text{Enzyme}}\text{p Nitrophenol}+\text{Cellotetraose}

Kinetic Studies

Kinetic studies using PNP-β-D-CelTetra have provided insights into the catalytic mechanisms of various glycosidases. For instance, studies have shown that this substrate can effectively differentiate between exo- and endo-glycanase activities due to its structural specificity.

Case Study: Enzyme Characterization

In a study examining the bifunctional cellulase from Bacillus sp. D04, PNP-β-D-CelTetra was used to assess enzyme activity. The results indicated that this cellulase could degrade various polysaccharides, including cellulose and cellotetraose, demonstrating its broad substrate specificity .

Applications in Research

  • Biochemical Research : PNP-β-D-CelTetra serves as a vital tool for studying the activity of glycosidases involved in carbohydrate metabolism.
  • Clinical Diagnostics : Its use in enzyme assays can aid in diagnosing conditions related to carbohydrate malabsorption or enzyme deficiencies.
  • Food Industry : It is employed to measure the activity of enzymes in food processing, particularly those involved in starch and fiber digestion.

Research Findings

Recent studies have highlighted the importance of PNP-β-D-CelTetra in understanding enzyme kinetics and substrate specificity:

  • A study published in Bioscience, Biotechnology, and Biochemistry demonstrated that over 85% of beta-glucosidase activity could be monitored using PNP-β-D-CelTetra as a substrate .
  • Another investigation revealed that this compound could serve as an effective chromogenic substrate for various glycosidases, facilitating rapid screening methods .

Q & A

Basic Research Questions

Q. What are the structural and functional features of P-Nitrophenyl beta-D-cellotetraoside that make it a critical substrate in glycosidase studies?

  • Answer: The compound consists of a p-nitrophenyl chromogenic group linked to a cellotetraose backbone. The nitrophenyl group enables real-time detection of enzymatic hydrolysis via absorbance at 400–410 nm, while the cellotetraoside moiety mimics natural cellulose-derived oligosaccharides, making it ideal for studying processive glycoside hydrolases . Characterization via NMR and mass spectrometry confirms its purity and stereochemical configuration, critical for reproducibility in kinetic assays .

Q. How is this compound synthesized and validated for enzymatic assays?

  • Answer: Synthesis typically involves coupling activated cellotetraose (e.g., peracetylated derivatives) with p-nitrophenol under phase-transfer catalysis. Post-synthesis, purity is validated using HPLC with UV detection (λ = 300–400 nm) and compared to commercial standards. Functional validation includes testing its hydrolysis by cellulases (e.g., Cel7A) under standardized conditions (pH 5.0, 50°C) to confirm release of p-nitrophenol .

Advanced Research Questions

Q. How do experimental variables (pH, temperature, metal ions) impact the kinetic parameters of enzymes acting on this compound?

  • Answer:

  • pH: Optimal activity for cellulases like Cel7A occurs at pH 5.0–6.0. Deviations alter protonation states of catalytic residues, reducing kcat/Kmk_{\text{cat}}/K_m. Use Britton-Robinson buffer (pH 3–12) to map pH-activity profiles .
  • Temperature: Activity peaks at 50–60°C for thermophilic enzymes. Higher temperatures may reduce substrate affinity (e.g., KmK_m increases by 2–3× at 60°C vs. 35°C), as seen in cold-adapted esterases .
  • Metal ions: Mg²⁺ (1–5 mM) stabilizes enzyme-substrate complexes, while Cu²⁺/Ni²⁺ (≥25 mM) inhibit via chelation. Pre-incubate enzymes with ions before assays to assess effects .

Q. What methodologies resolve discrepancies in substrate specificity data for this compound across homologous enzymes?

  • Answer: Contradictions often arise from differing processivity or exo/endo-mode actions. Use complementary techniques:

  • Processivity assays: Compare hydrolysis rates of cellotetraoside vs. longer oligomers (e.g., cellohexaose) to distinguish processive vs. non-processive enzymes .
  • Mutagenesis: Target residues in substrate-binding tunnels (e.g., Trp/Met in GH7 family) to assess their role in chain-length specificity .
  • Molecular docking: Validate experimental KmK_m values with computational models (e.g., AutoDock Vina) to identify steric/electronic mismatches .

Q. How can researchers design a robust assay to quantify synergistic effects between cellulases and accessory enzymes using this compound?

  • Answer:

  • Step 1: Pre-treat substrate with lytic polysaccharide monooxygenases (LPMOs) at 25–50°C for oxidative cleavage.
  • Step 2: Add cellulases (e.g., Cel7A) and measure VmaxV_{\text{max}} via continuous spectrophotometry (405 nm).
  • Step 3: Calculate synergy factors (SF=Vmax,combined/Vmax,individualSF = V_{\text{max,combined}} / V_{\text{max,individual}}) and validate via LC-MS to detect oxidized oligosaccharide products .

Data Analysis and Technical Challenges

Q. What statistical approaches are recommended for analyzing non-linear kinetics in this compound hydrolysis?

  • Answer: Use non-linear regression (e.g., Michaelis-Menten with Hill coefficients) to account for cooperativity. For substrate inhibition, apply the Wang-Henry model:
    v=Vmax[S]Km+[S]+[S]2Kiv = \frac{V_{\text{max}} [S]}{K_m + [S] + \frac{[S]^2}{K_i}}

Bootstrap resampling (≥1000 iterations) quantifies parameter uncertainty. Outliers are flagged via Cook’s distance (>4/n) .

Q. How can researchers address low signal-to-noise ratios in high-throughput screens using this compound?

  • Answer:

  • Signal enhancement: Use 10% DMSO to solubilize substrates without denaturing enzymes .
  • Noise reduction: Include negative controls (heat-inactivated enzyme) and subtract baseline drift.
  • Automation: Employ robotic liquid handlers (e.g., Tecan Freedom EVO) for precision in 96/384-well formats .

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